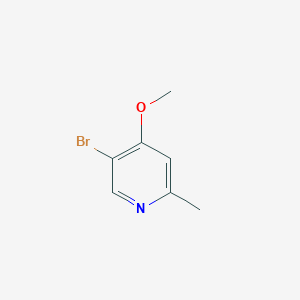
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse. They include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Wissenschaftliche Forschungsanwendungen
-
Synthesis of 1,8-naphthyridines
- Field : Organic Chemistry
- Application : This involves the synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
- Methods : The methods involve multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
- Results : The results of these methods have led to the synthesis of 1,8-naphthyridines, which have diverse biological activities and photochemical properties .
-
Synthesis and Reactivity of 1,5-naphthyridines
- Field : Medicinal Chemistry
- Application : This involves the synthesis and reactivity of 1,5-naphthyridine derivatives .
- Methods : The methods involve the synthesis of 1,5-naphthyridines followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results : These heterocycles present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
-
Anticancer Properties of 1,6-naphthyridines
- Field : Pharmacology
- Application : This involves the study of the anticancer properties of 1,6-naphthyridines .
- Methods : The methods involve the synthesis of 1,6-naphthyridines and testing their anticancer properties .
- Results : 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
-
Use in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Certain 1,8-naphthyridine derivatives such as Enoxacin, nalidixic acid, and trovafloxacin have antibacterial properties related to the fluoroquinolones .
- Methods : These compounds are synthesized and then tested for their antibacterial properties .
- Results : These compounds have shown promising results in combating bacterial infections .
-
Use in Materials Science
- Field : Materials Science
- Application : 1,8-Naphthyridines find use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
- Methods : These compounds are synthesized and then incorporated into various materials for testing .
- Results : These compounds have shown promising results in improving the performance of these materials .
-
Use in Chemical Biology
- Field : Chemical Biology
- Application : Multicomponent reaction (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
- Methods : Chemical community has actively pursued to develop novel MCR or improve efficiency of existing MCR .
- Results : The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to synthetic community including attempts to develop more ecofriendly, safe, and atomeconomical approaches .
-
Use in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Certain 1,8-naphthyridine derivatives such as Enoxacin, nalidixic acid, and trovafloxacin have antibacterial properties related to the fluoroquinolones .
- Methods : These compounds are synthesized and then tested for their antibacterial properties .
- Results : These compounds have shown promising results in combating bacterial infections .
-
Use in Materials Science
- Field : Materials Science
- Application : 1,8-Naphthyridines find use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
- Methods : These compounds are synthesized and then incorporated into various materials for testing .
- Results : These compounds have shown promising results in improving the performance of these materials .
-
Use in Chemical Biology
- Field : Chemical Biology
- Application : Multicomponent reaction (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
- Methods : Chemical community has actively pursued to develop novel MCR or improve efficiency of existing MCR .
- Results : The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to synthetic community including attempts to develop more ecofriendly, safe, and atomeconomical approaches .
Zukünftige Richtungen
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods and exploring the potential applications of 1,8-naphthyridine derivatives.
Eigenschaften
IUPAC Name |
ethyl 6-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKHFLOAHTUJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139171 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate | |
CAS RN |
1330583-64-6 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



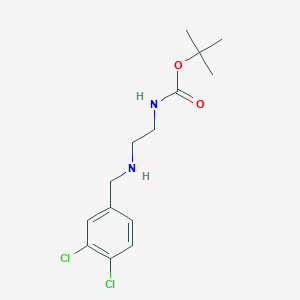
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
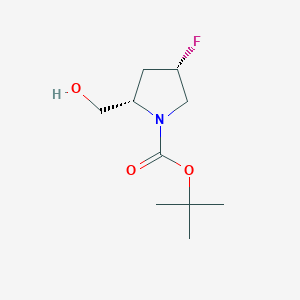
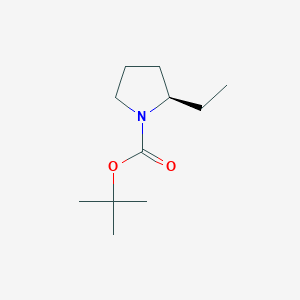

![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)

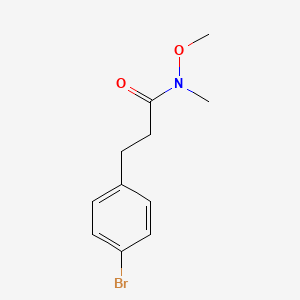
![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)
